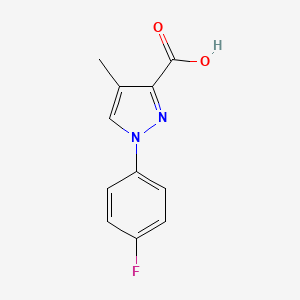

1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7-6-14(13-10(7)11(15)16)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOWVWIUOKVULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937393-28-7 | |

| Record name | 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Ester Hydrolysis of Ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate

- Starting Material : Ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate

- Reaction Conditions :

- Hydrolysis with sodium hydroxide (NaOH) in an ethanol/water mixture (1.5:1 ratio).

- Temperature: 50°C

- Time: 1 hour

- Procedure :

- The ester is dissolved in EtOH/H2O.

- NaOH is added, and the mixture heated.

- After reaction, quenched with water and extracted with ethyl acetate.

- Organic layers combined, concentrated, and purified by silica gel chromatography.

- Yield : Approximately 52%

- Reference : This method is described in detail with reaction parameters and purification steps, providing a reliable route to the target acid.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis of ester | NaOH in EtOH/H2O (1.5:1) | 50°C | 1 h | 52 | Followed by extraction and chromatography |

Pyrazole Ring Construction via Hydrazine Cyclization and Subsequent Functionalization

- Key Intermediates :

- Methyl ketones or substituted phenylhydrazones are cyclized with hydrazine to form pyrazole rings.

- Substitutions at the pyrazole ring are introduced via halogenation or arylation.

- Methylation at C-4 :

- Achieved by alkylation reactions using alkyl bromides under basic conditions (e.g., potassium carbonate).

- Carboxylic Acid Introduction :

- Ester intermediates are hydrolyzed under basic conditions to yield carboxylic acids.

- References :

Halogenation and Subsequent Carboxylation via Grignard Reagents (Related Pyrazole Derivatives)

- Process :

- Starting from N-methyl-3-aminopyrazole derivatives, halogenation at the 4-position is performed.

- Diazotization followed by coupling with fluorinated boron reagents introduces difluoromethyl groups.

- Grignard reagent exchange at the halogenated position, followed by carbonation with CO2, yields the carboxylic acid.

- Yield and Purity :

- Total yield up to 64%, with product purity exceeding 99.5%.

- Note :

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Ester Hydrolysis (NaOH) | Ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate | NaOH in EtOH/H2O, 50°C, 1 h | 52 | Silica gel chromatography | Straightforward, moderate yield |

| Hydrazine Cyclization & Alkylation | Methyl ketones, arylhydrazines | Hydrazine in AcOH, alkyl bromides, K2CO3 | Variable | Chromatography | Flexible for substitutions, multi-step |

| Halogenation + Grignard Carboxylation | N-methyl-3-aminopyrazole derivatives | Halogenation, diazotization, Grignard CO2 | Up to 64 | Recrystallization | High purity, complex multi-step, for difluoromethyl analogs |

Research Findings and Notes

- The ester hydrolysis method is widely used due to its simplicity and moderate yield, making it suitable for laboratory-scale synthesis.

- Alkylation and cyclization strategies allow for structural diversity but require careful control of reaction conditions.

- Grignard reagent carboxylation provides a high-purity product but involves more complex reaction steps and handling of sensitive reagents.

- The presence of the 4-fluorophenyl group influences reactivity and requires specific conditions to maintain selectivity.

- Purification typically involves silica gel chromatography or recrystallization to achieve high purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

Research has indicated that pyrazole derivatives exhibit anticancer properties. A study demonstrated that 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid showed significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific pathways involved in cell proliferation and survival was highlighted in the study, suggesting its potential as a lead compound for developing anticancer agents . -

Anti-inflammatory Effects :

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in inflammatory diseases. This property could be leveraged to develop new treatments for conditions such as arthritis and other inflammatory disorders . -

Antimicrobial Activity :

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that it possesses activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies .

Agrochemical Applications

-

Pesticide Development :

The structure of this compound allows it to interact with biological systems effectively, making it suitable for use as a pesticide. Research has shown that derivatives of pyrazole can act as effective herbicides and fungicides, providing an avenue for developing safer and more efficient agricultural chemicals . -

Plant Growth Regulators :

Studies have suggested that pyrazole derivatives can influence plant growth and development positively. This application could lead to the formulation of new plant growth regulators that enhance crop yields and resilience against environmental stressors .

Material Science Applications

-

Polymer Chemistry :

The unique chemical structure of this compound can be utilized in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties, making it valuable in developing advanced materials for industrial applications . -

Nanotechnology :

Recent studies have explored the use of pyrazole derivatives in nanotechnology, particularly in the fabrication of nanocomposites with improved electrical and thermal properties. The ability of this compound to form stable complexes with metals could be harnessed to create innovative nanomaterials .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer | Study 1 | Significant cytotoxic effects on cancer cell lines |

| Anti-inflammatory | Study 2 | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Study 3 | Activity against specific bacterial strains |

| Pesticide Development | Study 4 | Effective herbicide and fungicide properties |

| Polymer Chemistry | Study 5 | Enhanced thermal stability in polymer matrices |

| Nanotechnology | Study 6 | Development of nanocomposites with superior properties |

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Table 1: Structural and Physicochemical Comparisons

Conformational and Crystallographic Differences

- Dihedral Angles: In dihydro-pyrazole analogs (e.g., compounds 1–4 in ), dihedral angles between the pyrazole and fluorophenyl rings range from 4.64° to 10.53°, influencing planarity and intermolecular packing . The target compound’s non-saturated pyrazole core likely adopts a planar conformation, optimizing π-π stacking in crystal lattices.

- Ring Saturation : Dihydro-pyrazoles (e.g., 4,5-dihydro-1H-pyrazole in ) exhibit partial saturation, reducing aromaticity and altering electronic properties compared to the fully aromatic target compound .

Key Research Findings

Electronic Effects : Fluorine at position 1 enhances metabolic stability and binding affinity in receptor interactions .

Solubility : Carboxylic acid groups improve aqueous solubility, whereas methoxy or methyl substituents modulate lipophilicity .

Pharmacological Potential: Structural modifications at position 3 (e.g., carboxylic acid to carboxamide) enable tuning for CNS penetration or peripheral activity .

Biological Activity

1-(4-Fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

- Molecular Formula : CHFNO

- SMILES : CC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F

- InChI Key : YAOWVWIUOKVULJ-UHFFFAOYSA-N

The compound features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. The presence of the fluorophenyl group in this compound suggests potential activity against various cancer cell lines.

A study on related pyrazole compounds demonstrated that modifications in the structure, such as the introduction of electron-withdrawing groups like fluorine, can enhance cytotoxicity against cancer cells. For instance, compounds similar to this one showed IC values in the low micromolar range against several cancer types, indicating substantial growth inhibition .

Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction.

In vitro studies on related pyrazole derivatives showed promising results in decreasing inflammatory markers in cell cultures, suggesting that this compound may exhibit similar effects .

Antimicrobial Effects

Some studies have indicated that pyrazole derivatives possess antimicrobial activity. The structural features of this compound may enhance its ability to inhibit bacterial growth. Research into related compounds has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

Q & A

Q. What are common synthetic routes for preparing 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, and what are the key regioselectivity challenges?

The synthesis typically involves multi-step processes starting from fluorinated aryl precursors. For example, pyrazole cores are constructed via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. A critical challenge is regioselectivity in pyrazole ring formation, which depends on steric and electronic factors. For instance, substituent positioning (e.g., fluorine at the 4-position of the phenyl ring) can influence reaction pathways. Purification often involves recrystallization or column chromatography to isolate the desired regioisomer .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity. Fluorine's strong electronegativity causes distinct shifts in ¹⁹F NMR.

- X-ray crystallography resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking), with parameters like R-factor (<0.1) ensuring accuracy .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- HPLC assesses purity, especially for detecting regioisomeric impurities .

Q. What strategies optimize yield during synthesis?

- Temperature control : Lower temperatures favor regioselective pyrazole formation.

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) enhance cyclization efficiency.

- Protecting groups : Temporary protection of the carboxylic acid group prevents side reactions during pyrazole ring formation .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

Single-crystal X-ray studies of analogous compounds (e.g., 5-(4-chlorophenyl) derivatives) reveal that the fluorine atom participates in weak C–H···F hydrogen bonds, stabilizing the crystal lattice. The methyl group at the 4-position induces steric hindrance, reducing solubility compared to unsubstituted analogs. Monoclinic crystal systems (e.g., space group P2/c) with Z = 8 and unit cell dimensions (a = 13.192 Å, b = 8.817 Å) are common, with β angles (~102°) affecting packing density .

Q. How does the fluorine substituent impact biological activity compared to chloro or methoxy analogs?

Fluorine’s electronegativity and small size enhance binding affinity to targets like enzymes or receptors by forming dipole-dipole interactions or altering electron density. For example, 4-fluorophenyl derivatives show improved metabolic stability over chlorophenyl analogs due to reduced oxidative metabolism. Comparative studies with 4-methoxyphenyl analogs highlight fluorine’s role in increasing lipophilicity (logP), which enhances membrane permeability .

Q. How can researchers resolve discrepancies in reported bioactivity data?

Discrepancies may arise from:

- Purity variations : Use HPLC (≥95% purity) and elemental analysis to validate batches .

- Assay conditions : Standardize cell lines, incubation times, and solvent systems (e.g., DMSO concentration).

- Structural confirmation : Single-crystal X-ray data (e.g., R-factor = 0.072) ensure correct stereochemistry .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular docking : Evaluates binding modes to targets (e.g., COX-2, carbonic anhydrases) using software like AutoDock.

- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions. Fluorine’s impact on metabolic stability can be modeled via in silico metabolism simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.